N'-[3-(dimethylamino)propyl]-N'-[(2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine
Overview
Description
N’-[3-(dimethylamino)propyl]-N’-[(2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine is a chemical compound with the molecular formula C10H25N3. It is a type of diamine that contains both dimethylamino and dimethylphenyl groups. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(dimethylamino)propyl]-N’-[(2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine typically involves the reaction of dimethylamine with propylene oxide to form 3-(dimethylamino)-1-propylamine. This intermediate is then reacted with 2,5-dimethylbenzyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous process involving the use of fixed-bed reactors. The reaction conditions include a temperature range of 10-120°C and a pressure range of 3-10 MPa. Catalysts such as Raney-Nickel and alkaline alcohol solutions are used to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(dimethylamino)propyl]-N’-[(2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
N’-[3-(dimethylamino)propyl]-N’-[(2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Employed in the synthesis of biologically active compounds and as a building block in drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of surfactants, dyes, and resins.
Mechanism of Action
The mechanism of action of N’-[3-(dimethylamino)propyl]-N’-[(2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- **N,N-Dimethyl
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N'-[(2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3/c1-17-9-10-18(2)19(15-17)16-22(13-7-11-20(3)4)14-8-12-21(5)6/h9-10,15H,7-8,11-14,16H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPBDWFBWVURNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN(CCCN(C)C)CCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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